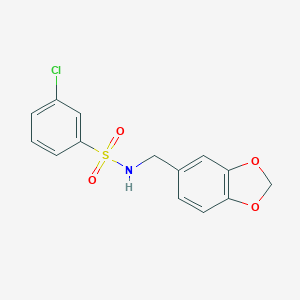![molecular formula C17H15NO6 B275446 2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)
2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid, commonly known as EPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EPTA is a derivative of terephthalic acid and is synthesized using a specific method.
Mécanisme D'action
The exact mechanism of action of EPTA is not fully understood. However, it is believed that EPTA interacts with specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
EPTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPTA inhibits the activity of specific enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, EPTA has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EPTA in lab experiments is its stability and ease of synthesis. However, one of the limitations of using EPTA is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are various future directions for EPTA research. One potential direction is the development of EPTA-based materials for use in flexible electronic devices. Additionally, further research is needed to fully understand the mechanism of action of EPTA and its potential applications in various fields.
In conclusion, EPTA is a synthetic compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of EPTA in various fields.
Méthodes De Synthèse
EPTA is synthesized using a specific method that involves the reaction of ethyl 4-aminobenzoate with terephthalic acid in the presence of a catalyst. The reaction results in the formation of EPTA, which is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
EPTA has shown potential in various scientific research applications. One of the most significant applications of EPTA is in the field of organic electronics. EPTA has been used as a building block for the synthesis of organic semiconductors, which have shown promise in the development of flexible electronic devices such as solar cells and transistors.
Propriétés
Nom du produit |
2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid |
|---|---|
Formule moléculaire |
C17H15NO6 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
2-[(4-ethoxyphenyl)carbamoyl]terephthalic acid |
InChI |
InChI=1S/C17H15NO6/c1-2-24-12-6-4-11(5-7-12)18-15(19)14-9-10(16(20)21)3-8-13(14)17(22)23/h3-9H,2H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
Clé InChI |
WRMSHJKENLQPLT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)
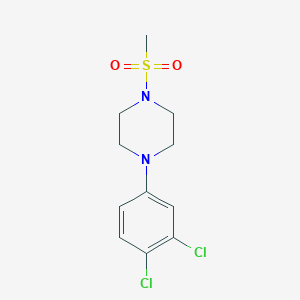
![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)
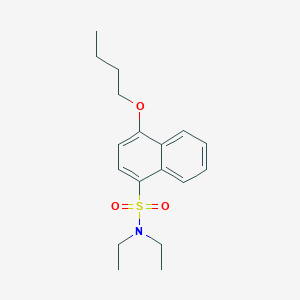
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)

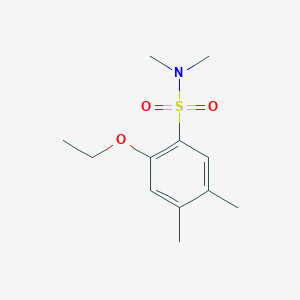
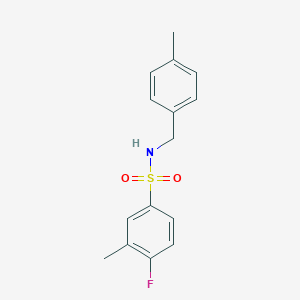
![2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)
![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)
![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)
